molecular formula C14H17N3O B4738686 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpropanamide

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpropanamide

Cat. No.: B4738686
M. Wt: 243.30 g/mol
InChI Key: GWAAFGIZEYSOEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for WAY-329729 are not extensively documented in publicly available sources. it is typically synthesized in a laboratory setting under controlled conditions.

Chemical Reactions Analysis

WAY-329729 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. the major products formed from these reactions are typically derivatives of the original compound, which may exhibit different chemical and biological properties .

Scientific Research Applications

WAY-329729 has a wide range of scientific research applications. It is used in chemistry for studying its chemical properties and reactions. In biology, it is used to investigate its anti-bacterial and anti-fungal activities. In medicine, it is explored for its potential therapeutic effects, although it is not used clinically. In industry, it may be used in the development of new materials or chemical processes .

Mechanism of Action

Comparison with Similar Compounds

WAY-329729 can be compared with other similar compounds, such as other anti-bacterial and anti-fungal agents. Some similar compounds include penicillin, cephalosporin, and tetracycline. What sets WAY-329729 apart is its unique chemical structure and specific biological activities. Unlike some other anti-bacterial agents, WAY-329729 may have a broader spectrum of activity or different mechanisms of action .

Conclusion

WAY-329729 is a versatile compound with significant potential in scientific research. Its unique chemical properties and biological activities make it a valuable tool for studying various chemical and biological processes. While its exact synthetic routes and mechanisms of action are not fully documented, its applications in chemistry, biology, medicine, and industry highlight its importance in scientific research.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-11-10-12(2)17(16-11)9-8-14(18)15-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAAFGIZEYSOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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